Pralurbactam

Description

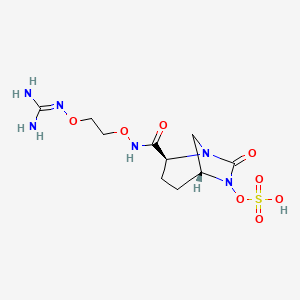

Structure

3D Structure

Properties

CAS No. |

2163782-59-8 |

|---|---|

Molecular Formula |

C10H18N6O8S |

Molecular Weight |

382.35 g/mol |

IUPAC Name |

[(2S,5R)-2-[2-(diaminomethylideneamino)oxyethoxycarbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1 |

InChI Key |

HOJIPBUGHMYVQD-RQJHMYQMSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Pralurbactam's Mechanism of Action Against Class A β-Lactamases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3] Like other members of its class, such as avibactam, this compound is designed to counteract the enzymatic activity of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. This guide provides a detailed technical overview of the mechanism of action of this compound against Class A β-lactamases, a clinically significant group of enzymes that includes the widespread TEM, SHV, and KPC variants.

This compound is under development in combination with meropenem for the treatment of complicated intra-abdominal infections.[4] Pre-clinical studies have indicated that this compound exhibits a strong inhibitory effect, particularly against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria, suggesting a potential advantage over other DBO inhibitors like avibactam.[2][5] This document will synthesize the available data on its inhibitory activity, detail the experimental methodologies used in its evaluation, and provide visual representations of its mechanism and related experimental workflows.

Core Mechanism of Action: Covalent Acylation

The primary mechanism by which this compound inhibits Class A β-lactamases involves a two-step process initiated by the nucleophilic attack of the active site serine residue (Ser70 in the Ambler numbering scheme) on the carbonyl carbon of this compound's bicyclic core. This results in the formation of a stable, covalent acyl-enzyme intermediate.[6][7] This acylation effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The general mechanism for DBO inhibitors is a reversible acylation process. The stability of the acyl-enzyme complex is a critical determinant of the inhibitor's efficacy. A slower deacylation rate leads to a more prolonged inhibition of the β-lactamase.

Quantitative Analysis of Inhibitory Activity

While specific IC50 and Ki values for this compound against purified Class A β-lactamases are not yet widely published, in vitro susceptibility studies have demonstrated its potentiation of meropenem activity against KPC-producing Enterobacterales.[3] When combined with a fixed concentration of 4 μg/mL of this compound, the minimum inhibitory concentration (MIC) of meropenem against these resistant strains was significantly reduced by a factor of 8 to 512.[3] This indicates a strong inhibitory effect of this compound on the KPC enzymes produced by these organisms.

Pharmacokinetic/pharmacodynamic studies in murine infection models have identified the percentage of the dosing interval during which the free drug concentration of this compound remains above a certain threshold (%fT > CT) as the key parameter driving its efficacy.[1][2] For instance, a %fT > 1 mg/L of 38.4% was associated with a bacteriostatic effect when combined with meropenem against Klebsiella pneumoniae.[1][2][8]

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenemase-Producing Enterobacterales

| Organism | β-Lactamase | Meropenem MIC (mg/L) | Meropenem + this compound (4 mg/L) MIC (mg/L) | MIC Fold Reduction |

| K. pneumoniae | KPC | ≥8 | 0.25 - 2 | 4 - ≥32 |

| E. coli | KPC | ≥8 | ≤0.06 - 0.125 | ≥64 - ≥128 |

Data synthesized from in vitro susceptibility testing results.[3]

Experimental Protocols

The evaluation of this compound's inhibitory activity against Class A β-lactamases involves a series of standardized biochemical assays. The following sections detail the general methodologies employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a β-lactam antibiotic in combination with this compound is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Reagents:

-

Prepare a stock solution of the β-lactam antibiotic (e.g., meropenem) and this compound in a suitable solvent, typically water or DMSO.

-

Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

-

For combination testing, add a fixed concentration of this compound (e.g., 4 mg/L) to each well containing the serially diluted β-lactam.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to be tested on an appropriate agar plate overnight.

-

Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of the CAMHB containing the antibiotic dilutions (with or without this compound).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Enzyme Kinetics and Inhibition Assays (IC50 and Ki Determination)

To determine the intrinsic inhibitory activity of this compound against purified Class A β-lactamases, steady-state kinetic assays are performed.

-

Enzyme and Substrate Preparation:

-

Purify the target Class A β-lactamase (e.g., KPC-2, SHV-1, TEM-1).

-

Use a chromogenic substrate, such as nitrocefin, which undergoes a color change upon hydrolysis by the β-lactamase.

-

-

IC50 Determination:

-

Pre-incubate a fixed concentration of the purified β-lactamase with a range of this compound concentrations for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed concentration of the chromogenic substrate (typically at or near its Km value).

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

-

Plot the initial velocity of the reaction against the logarithm of the this compound concentration.

-

The IC50 value is the concentration of this compound that results in a 50% reduction in the enzyme's catalytic activity.

-

-

Ki Determination:

-

To determine the inhibition constant (Ki), perform the kinetic assay with varying concentrations of both the substrate and this compound.

-

Measure the initial reaction velocities under these different conditions.

-

Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive, non-competitive, or mixed inhibition) and plotting methods (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value. For covalent inhibitors like this compound, a more complex analysis to determine kinact and KI may be necessary.

-

Conclusion

This compound is a promising diazabicyclooctane β-lactamase inhibitor with potent activity against Class A β-lactamases, including the clinically challenging KPC carbapenemases. Its mechanism of action follows the established pathway for DBOs, involving the formation of a stable covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. While comprehensive quantitative kinetic data against a wide range of purified Class A enzymes and structural data of the this compound-enzyme complex are still emerging, the available in vitro and in vivo data strongly support its potential as an effective partner for β-lactam antibiotics in combating infections caused by resistant Gram-negative bacteria. Further research, particularly crystallographic studies and detailed kinetic analyses, will provide a more complete understanding of the molecular interactions that underpin its potent inhibitory activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 5. Defining the architecture of KPC-2 Carbapenemase: identifying allosteric networks to fight antibiotics resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Pralurbactam: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralurbactam, also known as FL058, is a novel, potent inhibitor of class A, C, and D serine β-lactamases. Developed by Qilu Pharmaceutical Co., Ltd., it is utilized in combination with meropenem to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed, plausible chemical synthesis pathway, and a summary of its biological activity. The information is curated to serve as a valuable resource for researchers and professionals in the field of antibacterial drug development.

Discovery and Development

This compound (FL058) emerged from research efforts focused on identifying novel diazabicyclooctane (DBO) β-lactamase inhibitors with a broad spectrum of activity. The DBO scaffold is a well-established pharmacophore for potent inhibition of serine β-lactamases. The discovery process likely involved the synthesis and screening of a library of DBO analogues to optimize potency against key β-lactamases, such as KPC, AmpC, and OXA-type enzymes, while also ensuring a favorable pharmacokinetic and safety profile. This compound's development addresses the critical medical need for new therapies to treat infections caused by carbapenem-resistant Enterobacterales (CRE).

Chemical Synthesis Pathway

While the precise, step-by-step industrial synthesis of this compound is proprietary, a plausible and detailed synthetic route can be constructed based on the chemical structure of this compound and established synthetic methodologies for diazabicyclooctane (DBO) β-lactamase inhibitors, as outlined in patents filed by Qilu Pharmaceutical Co., Ltd. (e.g., WO2017206947A1) and the broader scientific literature.

The synthesis of this compound can be envisioned as a multi-step process commencing with the construction of the core DBO scaffold, followed by the introduction of the requisite side chains.

Diagram: Proposed Chemical Synthesis Pathway of this compound

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: In Vitro Activity of Meropenem in Combination with this compound (4 µg/mL) against Enterobacterales

| Bacterial Species | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) |

| Escherichia coli | ≤0.06 | 0.5 |

| Klebsiella pneumoniae | 0.25 | 4 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in a Neutropenic Murine Thigh Infection Model

| PK/PD Index | Target for Bacteriostatic Effect | Target for 1-log10 CFU Reduction |

| %fT > 1 mg/L | 38.4% | 63.6% |

%fT > 1 mg/L represents the percentage of the dosing interval during which the free drug concentration remains above 1 mg/L.

Experimental Protocols

The following are detailed, representative methodologies for key experiments related to the synthesis and evaluation of this compound, based on standard practices in the field.

General Protocol for the Synthesis of the Diazabicyclooctane (DBO) Core

This protocol outlines a general approach for the synthesis of the DBO core structure, a key component of this compound.

Diagram: Experimental Workflow for DBO Core Synthesis

Caption: General workflow for the synthesis of the DBO core.

Methodology:

-

Step 1: Synthesis of the Piperidine Intermediate: A protected derivative of L-pyroglutamic acid is subjected to a series of reactions, including reduction, ring-opening, and functional group interconversions, to yield a suitably protected piperidine precursor.

-

Step 2: Formation of the Bicyclic Ring System: The piperidine intermediate undergoes an intramolecular cyclization reaction, often mediated by a suitable coupling agent, to form the characteristic diazabicyclooctane ring structure.

-

Step 3: Deprotection and Sulfation: The protecting groups on the DBO core are removed under appropriate conditions. The hydroxyl group on the nitrogen is then sulfated using a sulfating agent such as a sulfur trioxide-pyridine complex to install the critical sulfate group.

-

Step 4: Amide Coupling with the Side Chain: The carboxylic acid of the DBO core is activated using a peptide coupling reagent (e.g., HATU, HOBt/EDCI) and reacted with the aminooxy-containing side chain in the presence of a non-nucleophilic base (e.g., DIPEA) to form the final this compound molecule.

-

Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of this compound are confirmed by analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of this compound.

Diagram: Workflow for MIC Determination

Caption: Workflow for MIC determination.

Methodology:

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Preparation: A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate. This compound is added to each well at a constant concentration (e.g., 4 µg/mL).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Protocol for Determination of β-Lactamase Inhibition (IC50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified β-lactamase.

Diagram: Workflow for IC50 Determination

Caption: Workflow for IC50 determination.

Methodology:

-

Reagents: Purified β-lactamase enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), and a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

A fixed concentration of the purified β-lactamase is pre-incubated with the various concentrations of this compound for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

This compound is a significant addition to the arsenal of β-lactamase inhibitors, offering a promising therapeutic option for infections caused by challenging Gram-negative pathogens. Its discovery and development underscore the continued importance of the diazabicyclooctane scaffold in overcoming β-lactamase-mediated resistance. The synthetic pathway, while complex, is accessible through established chemical methodologies. The potent in vitro activity and favorable pharmacokinetic/pharmacodynamic profile of this compound in combination with meropenem support its ongoing clinical evaluation and potential to address a critical unmet medical need. Further research will continue to delineate its full clinical utility and potential for future applications.

Pralurbactam: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam is a novel β-lactamase inhibitor under investigation for its potential to combat bacterial resistance to β-lactam antibiotics.[1][2] By inactivating β-lactamase enzymes, this compound can restore the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its mechanism of action.

Molecular Structure

The structural identity of this compound is defined by its unique arrangement of atoms, which can be represented in various standard chemical formats.

| Identifier | Value |

| IUPAC Name | (1R,2S,5R)-2-[[[2-[[(Aminoiminomethyl)amino]oxy]ethoxy]amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate |

| SMILES | C1C--INVALID-LINK--C(=O)NOCCON=C(N)N[3] |

| InChI | InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1[3] |

| InChI Key | HOJIPBUGHMYVQD-RQJHMYQMSA-N[3] |

Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. The following table summarizes its known chemical properties.

| Property | Value/Description |

| Molecular Formula | C10H18N6O8S[2] |

| Molecular Weight | 382.35 g/mol [3] |

| Physical State | Solid |

| Appearance | White to off-white |

| Solubility | Soluble in DMSO[4] |

| pKa | Data not available. See Experimental Protocols for determination methods. |

| Aqueous Solubility | Data not available. See Experimental Protocols for determination methods. |

| LogP | Data not available. See Experimental Protocols for determination methods. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the key chemical properties of a drug candidate like this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. A standard method for pKa determination is potentiometric titration.[5][6][7]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system may be employed.[7]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5][6]

-

Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5][6]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Place a known volume of the this compound solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Incrementally add the standardized acid or base titrant to the this compound solution.

-

Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[6]

-

Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the completion of the reaction.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.

-

Perform the titration in triplicate to ensure reproducibility.[6]

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Both kinetic and thermodynamic solubility assays can be performed.[4][8]

Kinetic Solubility Assay (High-Throughput Screening): [4]

-

Sample Preparation:

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[9]

-

-

Measurement:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader to detect precipitation.[4]

-

Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved this compound in the filtrate using LC-MS/MS or UV/Vis spectroscopy.[9]

-

Thermodynamic Solubility Assay (Shake-Flask Method): [8]

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Analysis:

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[8]

-

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for LogP determination.[10][11]

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol.[12]

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the pre-saturated water or n-octanol.

-

Add a known volume of the other pre-saturated phase to a flask containing the this compound solution.

-

Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV or LC-MS/MS.[12]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient (LogP = log10(P)).[13]

-

Mechanism of Action and Experimental Workflows

This compound functions as a β-lactamase inhibitor. Its mechanism of action involves the inactivation of β-lactamase enzymes produced by bacteria, which are responsible for degrading β-lactam antibiotics.[14][15]

Mechanism of β-Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β-lactamase inhibitor like this compound protects a β-lactam antibiotic from degradation.

Caption: this compound binds to and inactivates β-lactamase, protecting the β-lactam antibiotic.

Experimental Workflow: β-Lactamase Inhibitor Screening Assay

A common method to evaluate the efficacy of a β-lactamase inhibitor is a colorimetric assay using a chromogenic substrate like nitrocefin.[16][17][18]

Caption: A typical workflow for assessing the inhibitory activity of this compound against β-lactamase.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Aqueous Solubility Assay | Bienta [bienta.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cohesionbio.com [cohesionbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

Preclinical Efficacy and Safety of Pralurbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly FL058) is a novel, next-generation diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor. It is being developed to be co-administered with β-lactam antibiotics, primarily carbapenems like meropenem, to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the preclinical studies on the efficacy and safety of this compound, offering valuable insights for researchers, scientists, and professionals involved in the drug development process. This compound, in combination with a partner β-lactam, is designed to address the growing threat of resistance mediated by Ambler class A, C, and D β-lactamases[1].

Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, primarily in combination with meropenem. These studies demonstrate its potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales (CRE).

In Vitro Efficacy

This compound, in combination with meropenem, has shown significant in vitro activity against key carbapenemase-producing Enterobacterales. The addition of this compound leads to a notable reduction in the Minimum Inhibitory Concentrations (MICs) of meropenem against these resistant strains.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacterales

| Bacterial Species | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) |

| Escherichia coli | NDM-producing | Not specified | MIC₉₀: 0.5 |

| Klebsiella pneumoniae | NDM-producing | Not specified | MIC₅₀: 0.25, MIC₉₀: 4 |

| Pseudomonas aeruginosa | Not specified | No data available | No data available |

| Acinetobacter baumannii | Not specified | No data available | No data available |

Note: Data derived from an in vitro susceptibility study mentioned in a larger preclinical publication. The specific range of meropenem-only MICs for these isolates was not provided in the available search results.[1]

An unpublished in vitro susceptibility study demonstrated that this compound alone has some inhibitory effects on Escherichia coli. When combined with meropenem at a fixed concentration of 4 µg/mL, it significantly lowered the MIC₉₀ for NDM-producing E. coli to 0.5 mg/L. For NDM-producing K. pneumoniae, the combination therapy resulted in MIC₅₀ and MIC₉₀ values of 0.25 and 4 mg/L, respectively[1].

In Vivo Efficacy

The in vivo efficacy of the this compound/meropenem combination has been assessed in a neutropenic murine thigh infection model. This model is a standard in preclinical antibiotic development to evaluate the bactericidal activity of new agents in a setting that mimics an immunocompromised state.

In this model, the combination of this compound and meropenem demonstrated a significant reduction in bacterial burden compared to meropenem alone against carbapenemase-producing K. pneumoniae and E. coli. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with the efficacy of this compound was the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > CT)[1].

Table 2: In Vivo Efficacy of this compound/Meropenem in a Neutropenic Murine Thigh Infection Model

| Bacterial Species | PK/PD Index for this compound | Target for Bacteriostatic Effect | Target for 1-log₁₀ Bacterial Reduction |

| Klebsiella pneumoniae | %fT > 1 mg/L | 38.4% | 63.6% |

| Escherichia coli | %fT > 1 mg/L | 1.8% | 40.1% |

Note: These data are based on a study where the dose of meropenem was fixed.[1]

The study concluded that a %fT > 1 mg/L of 38.4% for this compound was required for a bacteriostatic effect against K. pneumoniae, while a target of 63.6% was needed for a 1-log₁₀ reduction in bacterial load[1]. For E. coli, the required exposures were lower[1]. These findings are crucial for informing the optimal dosing regimens in future clinical trials.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Testing (MIC Determination)

While a specific, detailed protocol for this compound MIC determination was not available in the searched literature, the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) is the generally accepted procedure.

General Broth Microdilution Protocol:

-

Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

-

Drug Preparation: Stock solutions of meropenem and this compound are prepared. Serial twofold dilutions of meropenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) is added to each well containing the serially diluted meropenem.

-

Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assays

Detailed time-kill assay protocols specific to this compound were not found in the search results. However, a general methodology for time-kill assays is described below.

General Time-Kill Assay Protocol:

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic growth phase.

-

Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) of meropenem alone and in combination with a fixed concentration of this compound. A growth control without any antibiotic is also included.

-

Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial concentration. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours, while bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Murine Thigh Infection Model

The protocol for the neutropenic murine thigh infection model used in the preclinical evaluation of this compound/meropenem is as follows[1]:

-

Animal Model: Female ICR mice are used for the study.

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on days -4 and -1 relative to the day of infection.

-

Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae or E. coli) is injected into the thigh muscles of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound and meropenem are administered via intraperitoneal or subcutaneous injection at various dosing regimens.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU/thigh).

-

Data Analysis: The change in log₁₀ CFU/thigh is calculated relative to the bacterial count at the start of treatment.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, a completed Phase I clinical trial has indicated that this compound exhibits good safety, tolerance, and pharmacokinetic profiles in humans[1]. Standard preclinical safety evaluations for a new drug would typically include:

-

Safety Pharmacology: Studies to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

-

Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically required for drugs intended for chronic use.

Without specific published data on these studies for this compound, a definitive preclinical safety profile cannot be constructed.

Mechanism of Action and Signaling Pathways

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. Its mechanism of action is based on the covalent, and often reversible, acylation of the active site serine of β-lactamase enzymes. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. This compound is reported to be active against Ambler class A, C, and D β-lactamases[1].

The general signaling pathway for β-lactamase inhibition by a DBO inhibitor can be visualized as follows:

Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.

The following diagram illustrates the general experimental workflow for preclinical evaluation of a new β-lactamase inhibitor combination:

Caption: General experimental workflow for preclinical evaluation of a new β-lactamase inhibitor.

Conclusion

The available preclinical data suggest that this compound is a promising β-lactamase inhibitor with the potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales harboring class A, C, and D β-lactamases. The in vivo efficacy demonstrated in the murine thigh infection model, coupled with a favorable safety profile observed in an early clinical trial, supports its continued development. However, a more comprehensive understanding of its in vitro spectrum of activity against a wider range of resistant pathogens and detailed public data on its preclinical safety and toxicology profile are needed to fully delineate its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a framework for further research and development in this critical area of infectious disease therapeutics.

References

Pralurbactam's Activity Against Carbapenem-Resistant Enterobacterales: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represent a critical public health challenge, severely limiting therapeutic options for serious infections. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes that inactivate carbapenem antibiotics. Pralurbactam (formerly FL058) is a novel diazabicyclooctane β-lactamase inhibitor under development. In combination with the carbapenem antibiotic meropenem, this compound is being investigated as a potential therapeutic agent to overcome carbapenem resistance in Enterobacterales. This technical guide provides a detailed overview of the spectrum of activity, mechanism of action, and available data on the efficacy of the meropenem-pralurbactam combination against CRE.

Mechanism of Action

This compound functions by inhibiting a broad range of β-lactamase enzymes, specifically those belonging to Ambler classes A, C, and D.[1][2][3][4][5] These classes include many of the common carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (e.g., OXA-48), that are prevalent in CRE. By binding to and inactivating these enzymes, this compound protects meropenem from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant bacteria.

dot

Caption: Mechanism of action of meropenem and this compound against CRE.

In Vitro Spectrum of Activity

The combination of meropenem and this compound has demonstrated significant in vitro activity against a range of CRE isolates. While comprehensive data from large-scale surveillance studies are still emerging, preliminary findings indicate that this compound effectively restores the susceptibility of meropenem against key carbapenemase-producing Enterobacterales.

Quantitative Susceptibility Data

The following tables summarize the available minimum inhibitory concentration (MIC) data for the meropenem-pralurbactam combination against various CRE genotypes.

Table 1: Meropenem-Pralurbactam Activity against NDM-Producing Enterobacterales

| Organism | Carbapenemase | This compound Conc. (μg/mL) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | NDM | 4 | - | 0.5[1][3] |

| Klebsiella pneumoniae | NDM | 4 | 0.25[1][3] | 4[1][3] |

Note: Some reports suggest that the combination may not inhibit certain strains of NDM-producing K. pneumoniae, indicating potential variability in efficacy within this group.[1][3]

Table 2: Qualitative Activity of Meropenem-Pralurbactam against Other CRE Types

| Carbapenemase Type | Activity of Meropenem-Pralurbactam |

| KPC | Potential as a treatment option; stronger inhibitory effect observed in pharmacodynamic studies.[1][3] |

| OXA-48 | Potential as a treatment option.[1][3] |

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

While specific details from all cited studies are not publicly available, a standard methodology for determining the in vitro susceptibility of Enterobacterales to meropenem-pralurbactam would likely follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A typical workflow is outlined below.

dot

Caption: Standard workflow for broth microdilution susceptibility testing.

Key Methodological Components:

-

Method: Broth microdilution is a standard method for determining MICs.

-

Media: Cation-adjusted Mueller-Hinton broth is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria like Enterobacterales.

-

Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is used to ensure reproducible results.

-

Antimicrobial Agents: Serial twofold dilutions of meropenem are tested, both alone and in the presence of a fixed concentration of this compound (e.g., 4 µg/mL).

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

In vivo studies have been conducted to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the meropenem-pralurbactam combination. A commonly used model is the neutropenic murine thigh infection model.[1][2][3][4][5]

dot

Caption: Workflow of the neutropenic murine thigh infection model.

Experimental Steps:

-

Induction of Neutropenia: Mice are rendered neutropenic through the administration of agents like cyclophosphamide. This makes them more susceptible to bacterial infections and allows for the evaluation of the antimicrobial agent's efficacy without the interference of the host's immune system.

-

Infection: A standardized inoculum of a CRE strain is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Different dosing regimens of meropenem alone or in combination with this compound are administered.

-

Evaluation: At various time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFUs) is determined by plating serial dilutions of the homogenate.

-

PK/PD Analysis: The reduction in bacterial load is correlated with the pharmacokinetic parameters of the drugs to determine the pharmacodynamic indices that best predict efficacy.

Clinical Development

The combination of meropenem and this compound is currently undergoing clinical evaluation. A notable study is the Phase 3 clinical trial NCT07089186, which is designed to assess the efficacy and safety of this combination for the treatment of various infections caused by CRE, including hospital-acquired and ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, complicated urinary tract infections, and bloodstream infections.[6] Another clinical trial, NCT06633718, is specifically investigating its use in complicated intra-abdominal infections.[7]

Conclusion

This compound, in combination with meropenem, represents a promising new therapeutic strategy for infections caused by carbapenem-resistant Enterobacterales. Its ability to inhibit key carbapenemases, particularly those in Ambler classes A, C, and D, restores the in vitro and in vivo activity of meropenem against many CRE isolates. While the currently available data are encouraging, the results from ongoing clinical trials and larger surveillance studies will be crucial in fully defining the clinical utility and spectrum of activity of this novel combination. For researchers and drug development professionals, continued investigation into the efficacy of meropenem-pralurbactam against a broader range of CRE genotypes and phenotypes, as well as understanding potential resistance mechanisms, will be essential.

References

- 1. Increasing frequency of OXA-48-producing Enterobacterales worldwide and activity of ceftazidime/avibactam, meropenem/vaborbactam and comparators against these isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testing the mutant selection window hypothesis with meropenem: In vitro model study with OXA-48-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Occurrence and characterization of NDM-5-producing Escherichia coli from retail eggs [frontiersin.org]

- 6. In vitro activity of meropenem/vaborbactam and characterisation of carbapenem resistance mechanisms among carbapenem-resistant Enterobacteriaceae from the 2015 meropenem/vaborbactam surveillance programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]

The Structural Impact of Pralurbactam on β-Lactamase: A Technical Guide Based on Crystallographic Analysis of Analogous Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pralurbactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. While specific crystallographic data for this compound in complex with β-lactamases are not yet publicly available, a comprehensive understanding of its structural effects can be extrapolated from detailed analyses of analogous inhibitors. This technical guide elucidates the anticipated mechanism of action of this compound by examining the crystal structures of closely related DBO inhibitors, avibactam and relebactam, as well as the established penicillanic acid sulfone inhibitor, tazobactam. By presenting quantitative data from key crystallographic studies, detailing the experimental protocols for structure determination, and visualizing the molecular interactions and experimental workflows, this document provides a robust framework for understanding how this compound likely engages and inactivates β-lactamase enzymes at an atomic level.

Introduction to this compound and its Mechanism of Action

This compound is a new generation β-lactamase inhibitor designed to counteract bacterial resistance to β-lactam antibiotics. Structurally, it belongs to the diazabicyclooctane (DBO) class, which is distinct from traditional β-lactam-based inhibitors.[1] This class of inhibitors, which includes avibactam and relebactam, is known for its broad-spectrum activity against Ambler class A, C, and some class D serine β-lactamases.[1][2]

The inhibitory mechanism of DBOs is a multi-step process that begins with the non-covalent binding of the inhibitor to the active site of the β-lactamase. This is followed by the nucleophilic attack of the catalytic serine residue on the carbonyl group of the DBO's urea moiety, leading to the formation of a covalent acyl-enzyme intermediate. A key feature of DBOs is the reversibility of this covalent bond, allowing the inhibitor to potentially dissociate and inhibit other enzyme molecules.[3] this compound, sharing the DBO core, is expected to follow this same mechanistic pathway to inactivate β-lactamases and restore the efficacy of partner β-lactam antibiotics.

Crystallographic Data of β-Lactamase-Inhibitor Complexes

To provide a quantitative understanding of the structural changes induced by DBO and other key inhibitors on β-lactamases, the following tables summarize crystallographic data from the Protein Data Bank (PDB) for avibactam, relebactam, and tazobactam in complex with clinically relevant β-lactamases.

Table 1: Crystallographic Data for Avibactam-β-Lactamase Complexes

| PDB ID | β-Lactamase | Resolution (Å) | R-work / R-free | Key Interacting Residues |

| 4HBU | CTX-M-15 | 1.10 | 0.104 / 0.122 | Ser70 (covalent), Lys73, Ser130, Asn170 |

| 4S2I | CTX-M-15 | 1.60 | 0.173 / 0.198 | Ser70 (covalent), Ser130, Lys234, Thr235 |

| 6BPF | CTX-M-151 | 1.32 | Not Reported | Ser70 (covalent), Ser237, Lys73, Ser130 |

Table 2: Crystallographic Data for Relebactam-β-Lactamase Complexes

| PDB ID | β-Lactamase | Resolution (Å) | R-work / R-free | Key Interacting Residues |

| 6QW9 | KPC-2 | 1.04 | 0.115 / 0.134 | Ser70 (covalent), Lys73, Thr235, Thr237 |

| 8G2T | KPC-2 (D179N) | 1.26 | 0.134 / 0.167 | Ser70 (covalent), Lys73, Glu166 |

Table 3: Crystallographic Data for Tazobactam-β-Lactamase Complexes

| PDB ID | β-Lactamase | Resolution (Å) | R-work / R-free | Key Interacting Residues |

| 1TDG | SHV-1 (S130G) | 1.80 | 0.140 / 0.176 | Ser70 (covalent), Lys73, Glu166 |

| 1VM1 | SHV-1 | 2.02 | 0.171 / 0.257 | Ser70 (covalent), Ser130 (covalent fragment) |

Experimental Protocols for Crystallographic Studies

The determination of the crystal structure of a β-lactamase in complex with an inhibitor involves several key stages, from protein expression to X-ray diffraction data analysis. The following sections outline a generalized protocol based on methodologies reported for the structural analysis of β-lactamase-inhibitor complexes.[4][5]

Protein Expression and Purification

-

Gene Cloning and Expression: The gene encoding the target β-lactamase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3).

-

Cell Culture and Induction: The transformed E. coli is cultured in a rich medium (e.g., Luria-Bertani or Terrific Broth) at 37°C until it reaches a mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (12-18 hours) to enhance soluble protein expression.

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization. The cell debris is removed by ultracentrifugation to yield a clarified cell lysate.

-

Purification: The β-lactamase is purified from the lysate using a series of chromatographic steps. A common approach is immobilized metal affinity chromatography (IMAC) if the protein is expressed with a polyhistidine tag, followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Crystallization of the β-Lactamase-Inhibitor Complex

-

Complex Formation: The purified β-lactamase is incubated with a molar excess (typically 5-10 fold) of the inhibitor (e.g., avibactam, relebactam) for a specific duration (from minutes to hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for the formation of the covalent complex.

-

Crystallization Screening: The protein-inhibitor complex is concentrated to a suitable concentration (typically 5-15 mg/mL). Crystallization conditions are screened using high-throughput robotic systems with commercial crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, single, well-diffracting crystals.

-

Cryo-protection: Before X-ray diffraction analysis, the crystals are transferred to a cryo-protectant solution (typically the mother liquor supplemented with 15-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination

-

Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected as a series of images as the crystal is rotated.

-

Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of a homologous β-lactamase as a search model. The initial model is then refined against the experimental data using software like PHENIX or REFMAC, with manual model building in Coot to improve the fit to the electron density map. The inhibitor molecule is then modeled into the active site based on the electron density.

-

Validation and Deposition: The final refined structure is validated for its geometric quality and agreement with the experimental data. The atomic coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes involved in the study of β-lactamase inhibition.

Mechanism of Serine β-Lactamase Inhibition by a DBO

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of Pralurbactam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class, similar to avibactam.[1][2] It is being developed to address the growing threat of antimicrobial resistance, particularly among Gram-negative bacteria that produce a wide range of β-lactamase enzymes. These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. This compound works by inhibiting Class A, C, and D β-lactamases, thereby restoring the activity of partner β-lactam antibiotics.[1][2][3] This technical guide provides a summary of the initial in vitro evaluations of this compound's activity, focusing on its efficacy when combined with meropenem against key pathogenic bacteria.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of β-lactamase enzymes. β-lactamases are the most common cause of resistance to β-lactam antibiotics in Gram-negative bacteria. This compound covalently binds to the active site of these enzymes, preventing them from hydrolyzing the β-lactam ring of co-administered antibiotics like meropenem. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. This compound has demonstrated potent inhibitory activity against Class A (such as KPC), Class C (AmpC), and some Class D (such as OXA-48-like) β-lactamases.[1][2][3]

In Vitro Activity of this compound

The in vitro potency of this compound is typically evaluated in combination with a partner β-lactam antibiotic, such as meropenem. The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of these combinations against various bacterial isolates.

This compound in Combination with Meropenem

An in vitro susceptibility study demonstrated that meropenem combined with a fixed concentration of 4 µg/mL of this compound significantly lowered the MICs for New Delhi metallo-β-lactamase (NDM)-producing Escherichia coli and exhibited partial inhibitory activity against NDM-producing Klebsiella pneumoniae.[1] Another study indicated that the combination of this compound and meropenem could be a potential treatment for infections caused by KPC- and/or OXA-48-producing Enterobacterales.[1][2]

Table 1: In Vitro Activity of Meropenem-Pralurbactam against NDM-Producing Enterobacterales

| Organism | This compound Concentration (µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 4 | - | 0.5 |

| Klebsiella pneumoniae | 4 | 0.25 | 4 |

Data from an in vitro susceptibility study cited in Huang et al., 2024.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. The following sections outline the standard protocols used to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

-

Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Solutions:

-

Stock solutions of this compound and the partner antibiotic (e.g., meropenem) are prepared.

-

Serial two-fold dilutions of the partner antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

This compound is added to each dilution at a fixed concentration (e.g., 4 µg/mL).

-

-

Inoculation and Incubation:

-

Aliquots of the diluted bacterial suspension are added to the wells of a microtiter plate containing the antimicrobial dilutions.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Time-Kill Assays

Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for MIC testing, typically to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Assay Setup:

-

The antimicrobial agent(s) are added to flasks containing CAMHB at desired concentrations (e.g., 1x, 2x, or 4x the MIC).

-

A growth control flask without any antibiotic is also included.

-

The flasks are inoculated with the prepared bacterial suspension.

-

-

Sampling and Plating:

-

The flasks are incubated at 35-37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Serial dilutions of the samples are plated onto appropriate agar plates.

-

-

Colony Counting and Analysis:

-

The plates are incubated for 18-24 hours, and the resulting colonies are counted.

-

The number of CFU/mL at each time point is calculated.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL.

-

Conclusion

The initial in vitro data for this compound demonstrate its potential as a valuable β-lactamase inhibitor. When combined with meropenem, it shows promising activity against challenging Gram-negative pathogens, including those producing NDM, KPC, and OXA-48 carbapenemases. The standardized methodologies of broth microdilution for MIC determination and time-kill assays are fundamental to characterizing its spectrum of activity and bactericidal effects. Further in vitro and in vivo studies are necessary to fully elucidate the clinical utility of this compound-based combination therapies.

References

- 1. Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Pralurbactam: A Technical Deep Dive into its Potential for Treating Complicated Intra-abdominal Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complicated intra-abdominal infections (cIAI) present a significant clinical challenge due to their polymicrobial nature and the increasing prevalence of multidrug-resistant (MDR) pathogens. The production of β-lactamases, enzymes that inactivate β-lactam antibiotics, is a primary mechanism of resistance in Gram-negative bacteria, which are major contributors to cIAI. Pralurbactam (formerly FL058) is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclo-octane class, structurally similar to avibactam.[1][2] It is under investigation in combination with meropenem for the treatment of serious Gram-negative infections, including cIAI. This technical guide provides a comprehensive overview of the preclinical data supporting the potential use of this compound in this indication, with a focus on its mechanism of action, in vitro activity, and in vivo efficacy in relevant models.

Mechanism of Action

This compound functions by covalently and reversibly inhibiting a wide range of β-lactamase enzymes, thereby protecting its partner β-lactam antibiotic (e.g., meropenem) from degradation. Its primary targets are Ambler class A, C, and D β-lactamases.[1][2] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and OXA-type carbapenemases, which are frequently implicated in antibiotic resistance in cIAI pathogens.[1][3] Unlike some other β-lactamase inhibitors, this compound does not inhibit class B metallo-β-lactamases (MBLs) such as NDM.[3]

dot

Caption: this compound's mechanism of action in protecting meropenem from β-lactamase degradation.

In Vitro Activity

The combination of this compound with meropenem has demonstrated potent in vitro activity against a range of carbapenem-resistant Enterobacterales. This compound effectively restores the activity of meropenem against strains producing KPC and OXA-48-type carbapenemases.[1][3] While this compound alone does not inhibit NDM-producing isolates, the combination with meropenem has shown some activity against NDM-producing Escherichia coli.[1][2]

| Organism/Enzyme Type | Drug Combination | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |

| KPC-producing Enterobacterales | Meropenem-Pralurbactam | - | ≤0.25 | 100 |

| NDM-producing E. coli | Meropenem-Pralurbactam (4 mg/L) | - | 0.5 | 91.7 |

| NDM-1-producing strains | Meropenem-Pralurbactam | - | - | 73.9 |

| NDM-5-producing strains | Meropenem-Pralurbactam | - | - | 62.5 |

| NDM-producing K. pneumoniae | Meropenem-Pralurbactam (4 mg/L) | 0.25 | 4 | - |

| Carbapenem-resistant P. aeruginosa | Meropenem-Pralurbactam | - | 16 | 18.2 |

Data compiled from multiple preclinical studies.[1][2][4]

Note: There is currently a lack of published data on the in vitro activity of this compound against anaerobic bacteria commonly found in cIAI, such as Bacteroides fragilis. This represents a key area for future investigation.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies utilizing a neutropenic murine thigh infection model have been instrumental in defining the PK/PD profile of this compound in combination with meropenem.[1][2]

| Parameter | Value |

| Pharmacokinetic Profile | |

| Model | One-compartment |

| Linearity | Linear PK profile in mice plasma |

| Pharmacodynamic Index | |

| Best descriptive index | %fT > 1 mg/L (percent time of free drug above 1 mg/L) |

| Pharmacodynamic Targets (vs. K. pneumoniae) | |

| Bacteriostatic effect | %fT > 1 mg/L of 38.4% |

| 1-log10 CFU reduction | %fT > 1 mg/L of 63.6% |

Data from a neutropenic murine thigh infection model.[1][2]

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The microtiter plates are inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

dot

Caption: Workflow for broth microdilution susceptibility testing.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered, for example, 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.

-

Infection: A bacterial suspension of a known concentration (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscles of the neutropenic mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) is initiated. Various dosing regimens can be tested.

-

Sample Collection: At predetermined time points, mice are euthanized, and the infected thigh muscles are aseptically removed.

-

Bacterial Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU) per gram of tissue.

-

Data Analysis: The change in bacterial load over the treatment period is calculated to assess the efficacy of the antimicrobial agent.

dot

Caption: Experimental workflow for the neutropenic murine thigh infection model.

Clinical Development

This compound, in combination with meropenem, is currently being investigated in a Phase 3 clinical trial for the treatment of complicated intra-abdominal infections (NCT06633718). The results of this trial will be crucial in determining the clinical utility of this combination for cIAI.

Conclusion and Future Directions

The preclinical data for this compound are promising, suggesting that its combination with meropenem has the potential to be an effective treatment for cIAI caused by carbapenem-resistant, β-lactamase-producing Enterobacterales. The well-defined PK/PD parameters from the murine thigh infection model provide a solid foundation for dosing strategies in clinical trials. However, further research is needed to elucidate the activity of this compound against the anaerobic pathogens commonly involved in cIAI. The forthcoming results from the Phase 3 clinical trial will be pivotal in establishing the clinical efficacy and safety of this novel β-lactamase inhibitor combination in the management of complicated intra-abdominal infections.

References

- 1. Frontiers | Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]

- 2. Pharmacokinetic/pharma-codynamic study of this compound (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales [frontiersin.org]

- 4. In vitro activity of the novel β-lactamase inhibitor FL058 combined with meropenem against KPC- or NDM-producing enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pralurbactam Combinations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro susceptibility testing of Pralurbactam in combination with β-lactam antibiotics, primarily meropenem. The methodologies are based on established antimicrobial susceptibility testing (AST) standards and findings from recent studies on this novel β-lactamase inhibitor.

Introduction to this compound

This compound (formerly known as FL058) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3][4] It exhibits a structure and activity profile similar to avibactam, providing potent inhibition of Class A, Class C, and some Class D β-lactamases.[1][2][3][4] Current research indicates that this compound is being developed in combination with meropenem to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant Gram-negative bacteria. In vitro studies have demonstrated that this compound can restore the activity of meropenem against strains producing KPC and OXA-48 carbapenemases.[1][5]

Key Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is critical for determining the potential clinical utility of this compound combinations and for establishing breakpoints for clinical laboratories. The following sections detail the recommended protocols for broth microdilution, disk diffusion, and time-kill assays.

Broth Microdilution Method

The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. For β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor is typically used. For this compound-meropenem, a fixed concentration of 4 µg/mL of this compound is recommended based on current research.[1][2][5]

Objective: To determine the MIC of meropenem in combination with a fixed concentration of this compound.

Materials:

-

This compound analytical powder

-

Meropenem analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., sterile water, 0.9% saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Protocol:

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare a stock solution of meropenem (e.g., 1280 µg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound (e.g., 400 µg/mL) in sterile water.

-

-

Preparation of Working Solutions in CAMHB:

-

Prepare a working solution of this compound in CAMHB at twice the final desired fixed concentration (i.e., 8 µg/mL).

-

Prepare a series of 2-fold serial dilutions of meropenem in the CAMHB containing 8 µg/mL of this compound. The final concentrations of meropenem will be halved upon addition of the bacterial inoculum.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Inoculation:

-

Dispense 50 µL of the appropriate meropenem/Pralurbactam working solution into each well of the 96-well plate.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of meropenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

-

Workflow for Broth Microdilution of this compound Combinations

Caption: Workflow for determining the MIC of Meropenem-Pralurbactam.

Disk Diffusion Method

While specific CLSI or EUCAST guidelines for this compound-meropenem disk diffusion are not yet established, a provisional method can be adapted from existing protocols for other β-lactam/β-lactamase inhibitor combinations.

Objective: To determine the susceptibility of a bacterial isolate to this compound-meropenem using the disk diffusion method.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Meropenem/Pralurbactam disks (e.g., 10 µg meropenem / 20 µg this compound - provisional)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

-

-

Plate Inoculation:

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

-

Disk Application:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the meropenem/Pralurbactam disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measuring Zones of Inhibition:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results based on established breakpoints once they become available.

-

Workflow for Disk Diffusion of this compound Combinations

Caption: Workflow for this compound combination disk diffusion testing.

Time-Kill Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by this compound-meropenem at various concentrations.